

# Recombinant Human ELA-32: A Comprehensive Guide for Researchers

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## Compound of Interest

Compound Name: ELA-32(human)

Cat. No.: B15569520

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

ELA-32 (also known as Apela or Toddler) is a recently identified endogenous peptide hormone that acts as a potent agonist for the apelin receptor (APJ), a G protein-coupled receptor. Despite its discovery, the full range of its physiological and pathological roles is still under active investigation. This document provides a comprehensive overview of recombinant human ELA-32, including information on suppliers, proper handling and storage, and detailed protocols for in vitro and in vivo studies.

## Product Information and Suppliers

Recombinant human ELA-32 is a synthetic peptide corresponding to the 32-amino acid isoform of the human ELA protein. It is a critical reagent for studying the biological functions of the ELA-apelin receptor system. Several reputable suppliers offer high-purity recombinant human ELA-32 for research purposes.

Table 1: Recombinant Human ELA-32 Supplier Information

Supplier	Product Name	Catalog Number (Example)	Purity	Form
Tocris Bioscience	ELA-32 (human)	6291	>95%	Lyophilized solid
R&D Systems	ELA-32 (human)	AG-P-1002	>95%	Lyophilized solid
MedchemExpress	ELA-32(human)	HY-P1475	>98%	Lyophilized solid

Note: This table is not exhaustive and other suppliers may be available. Please refer to the supplier's datasheet for the most up-to-date information.

## Handling, Storage, and Reconstitution

Proper handling and storage of recombinant ELA-32 are crucial to maintain its biological activity.

### 2.1. Storage

- **Lyophilized Powder:** Upon receipt, store the lyophilized ELA-32 at -20°C or -80°C for long-term storage.
- **Reconstituted Solution:** Aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or -80°C. For short-term storage (up to one week), the reconstituted solution can be kept at 4°C.

### 2.2. Reconstitution Protocol

- **Centrifuge:** Briefly centrifuge the vial before opening to ensure that all the lyophilized powder is at the bottom.
- **Reconstitution Buffer:** Reconstitute the lyophilized ELA-32 in sterile, distilled water or a buffer such as phosphate-buffered saline (PBS). Supplier datasheets often recommend sterile water.

- **Concentration:** A common recommendation is to reconstitute to a stock concentration of 0.1-1.0 mg/mL. For example, to make a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of sterile water.
- **Mixing:** Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
- **Carrier Protein:** For long-term storage of dilute solutions (<0.5 mg/mL), consider adding a carrier protein such as bovine serum albumin (BSA) to a final concentration of 0.1% to prevent adsorption of the peptide to the vial surface.

## Biological Activity and Signaling Pathways

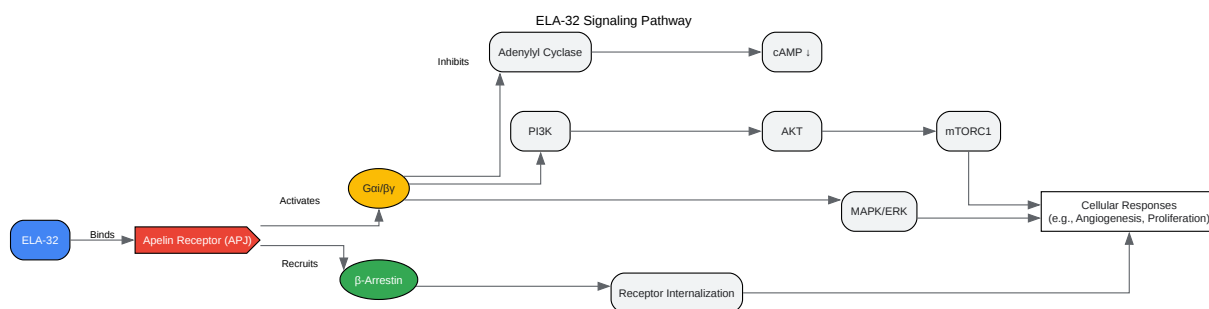
ELA-32 is a high-affinity agonist for the apelin receptor (APJ).<sup>[1]</sup> Its binding initiates a cascade of intracellular signaling events that mediate its diverse biological effects.

### 3.1. Signaling Pathways

ELA-32 binding to the APJ receptor can activate both G protein-dependent and  $\beta$ -arrestin-dependent signaling pathways.<sup>[2][3]</sup>

- **G Protein-Dependent Pathway:** ELA-32 primarily couples to the  $G_{ai}$  subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.<sup>[4]</sup> This pathway also activates downstream effectors such as the PI3K/AKT and MAPK/ERK pathways.<sup>[5]</sup>
- **$\beta$ -Arrestin-Dependent Pathway:** ELA-32 has been shown to be a biased agonist, strongly promoting the recruitment of  $\beta$ -arrestin to the APJ receptor.<sup>[2][3]</sup> This can lead to receptor internalization and the initiation of distinct signaling cascades.

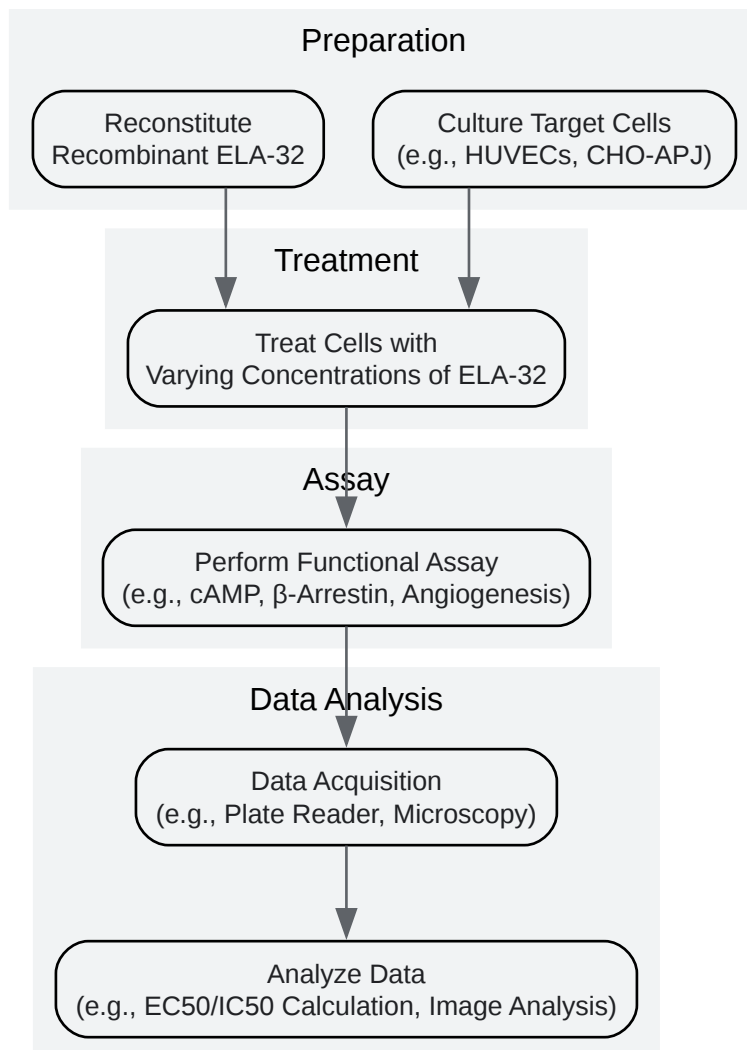
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying ELA-32.



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Caption: ELA-32 signaling through the apelin receptor (APJ).

## General Experimental Workflow for ELA-32



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Caption: A typical workflow for in vitro experiments using ELA-32.

## Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of recombinant human ELA-32.

### 4.1. In Vitro Angiogenesis: HUVEC Tube Formation Assay

This assay assesses the ability of ELA-32 to promote the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

#### Materials:

- Recombinant human ELA-32
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basement Membrane Matrix (e.g., Matrigel®)
- 96-well tissue culture plates
- Calcein AM (for visualization, optional)

#### Protocol:

- **Plate Coating:** Thaw the basement membrane matrix on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix per well. Incubate at 37°C for 30-60 minutes to allow for solidification.[\[6\]](#)
- **Cell Preparation:** Culture HUVECs to 70-90% confluency. Harvest the cells using trypsin and resuspend them in serum-free or low-serum endothelial cell medium.
- **Cell Seeding:** Seed the HUVECs onto the solidified matrix at a density of  $1-2 \times 10^4$  cells per well.
- **Treatment:** Immediately add recombinant ELA-32 to the wells at various concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (medium alone) and a positive control (e.g., VEGF).
- **Incubation:** Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 4-18 hours.[\[6\]](#)
- **Visualization and Analysis:**

- Light Microscopy: Observe and photograph the formation of tube-like structures using an inverted microscope.
- Fluorescence Microscopy (Optional): If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging.
- Quantification: Analyze the images to quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

## 4.2. Cell-Based Functional Assays

These assays are used to quantify the potency and efficacy of ELA-32 at the apelin receptor.

### 4.2.1. cAMP Inhibition Assay

This assay measures the ability of ELA-32 to inhibit cAMP production in cells expressing the apelin receptor.[\[4\]](#)

Materials:

- Recombinant human ELA-32
- CHO or HEK293 cells stably expressing the human apelin receptor (CHO-hAPJ or HEK-hAPJ)
- Forskolin (an adenylyl cyclase activator)
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
- Cell culture medium

Protocol:

- Cell Seeding: Seed the CHO-hAPJ or HEK-hAPJ cells in a 96-well or 384-well plate and culture overnight.

- **Pre-treatment:** Pre-treat the cells with varying concentrations of recombinant ELA-32 for 15-30 minutes.
- **Stimulation:** Stimulate the cells with a fixed concentration of forskolin (e.g., 10  $\mu$ M) to induce cAMP production.
- **Lysis and Detection:** Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- **Data Analysis:** Plot the cAMP levels against the log concentration of ELA-32 and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

#### 4.2.2. $\beta$ -Arrestin Recruitment Assay

This assay measures the recruitment of  $\beta$ -arrestin to the apelin receptor upon ELA-32 stimulation.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Recombinant human ELA-32
- Cell line engineered for  $\beta$ -arrestin recruitment assays (e.g., PathHunter®  $\beta$ -Arrestin cells expressing APJ)
- Assay-specific reagents (provided with the commercial assay kit)

Protocol:

- **Cell Seeding:** Seed the engineered cells in the appropriate assay plate as recommended by the manufacturer.
- **Treatment:** Add varying concentrations of recombinant ELA-32 to the cells.
- **Incubation:** Incubate the plate for the time specified in the assay protocol (typically 60-90 minutes).
- **Detection:** Add the detection reagents and measure the signal (e.g., chemiluminescence) using a plate reader.



- **Data Analysis:** Plot the signal against the log concentration of ELA-32 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

#### 4.3. In Vivo Administration

The following provides general guidance for in vivo studies in mice. The optimal dose and route of administration will depend on the specific animal model and research question.

Table 2: General Guidelines for In Vivo Administration of ELA-32 in Mice

Parameter	Recommendation	Reference
Route of Administration	Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC)	<a href="#">[14]</a> <a href="#">[15]</a>
Dosage Range	10 µg/kg to 1 mg/kg	<a href="#">[16]</a> (Example from a similar study)
Vehicle	Sterile saline or PBS	<a href="#">[16]</a>
Volume	< 200 µL for IV, < 2-3 mL for IP	<a href="#">[14]</a>

#### Pharmacokinetics:

- The half-life of ELA-32 has been reported to be approximately 47 minutes in human plasma and less than a minute in human kidney homogenates.[\[5\]](#)

## Quantitative Data Summary

The following table summarizes key quantitative data for the biological activity of human ELA-32.

Table 3: Biological Activity of Recombinant Human ELA-32

Parameter	Value	Assay System	Reference
Binding Affinity (Kd)	0.51 nM	Apelin Receptor	[1]
IC50 (cAMP Inhibition)	0.27 nM	Apelin Receptor	[1]
EC50 (cAMP Suppression)	11.1 nM	CHO cells expressing human APJ	[4]
EC50 (ERK1/2 Phosphorylation)	14.3 nM	CHO cells expressing human APJ	[4]
EC50 ( $\beta$ -Arrestin Recruitment)	$-7.66 \pm 0.114$ (logEC50)	BRET-based assay	[3]
Half-life (Human Plasma)	~47 minutes	In vitro incubation	[5]
Half-life (Human Kidney Homogenate)	< 1 minute	In vitro incubation	[5]

## Conclusion

Recombinant human ELA-32 is a valuable tool for elucidating the complex biology of the ELA-apelin receptor system. Adherence to proper handling, storage, and experimental protocols is essential for obtaining reliable and reproducible data. The information and protocols provided in this document serve as a comprehensive guide for researchers to effectively utilize this important research reagent in their studies.

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